2'-Deoxyguanosine-13C10,15N5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H13N5O4 |

|---|---|

Molekulargewicht |

282.14 g/mol |

IUPAC-Name |

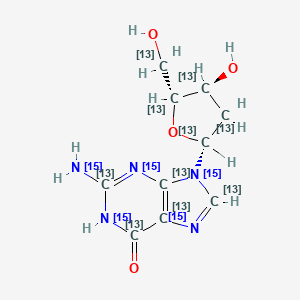

2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |

InChI-Schlüssel |

YKBGVTZYEHREMT-XEJNDJRBSA-N |

Isomerische SMILES |

[13CH2]1[13C@@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]2[15N]=[13C]([15NH][13C]3=O)[15NH2])[13CH2]O)O |

Kanonische SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of 2'-Deoxyguanosine-13C10,15N5 in the Precise Quantification of Oxidative DNA Damage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of molecular biology and drug development, the accurate measurement of oxidative stress and its impact on genomic integrity is paramount. Oxidative damage to DNA, a fundamental consequence of cellular metabolism and exposure to exogenous agents, is implicated in a vast array of pathologies, including cancer, neurodegenerative disorders, and aging. One of the most abundant and mutagenic DNA lesions resulting from oxidative stress is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). The precise quantification of this adduct serves as a critical biomarker for assessing the level of oxidative DNA damage. This technical guide details the pivotal role of 2'-Deoxyguanosine-13C10,15N5, a stable isotope-labeled internal standard, in the highly sensitive and accurate measurement of 8-oxodG through isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Application: An Internal Standard for Isotope Dilution Mass Spectrometry

This compound is primarily utilized as an internal standard in mass spectrometry-based quantitative analysis. Its chemical structure is identical to the endogenous 2'-deoxyguanosine, except that all ten carbon atoms are replaced with the heavy isotope ¹³C, and all five nitrogen atoms are replaced with the heavy isotope ¹⁵N. This labeling renders it chemically indistinguishable from its unlabeled counterpart during sample preparation and chromatographic separation, yet easily differentiable by its increased mass in a mass spectrometer.

The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry. It is added to a biological sample at the very beginning of the sample preparation process. By tracking the ratio of the unlabeled analyte (8-oxodG) to the known amount of the labeled internal standard, researchers can correct for any loss of analyte that may occur during the extensive sample preparation steps, including DNA extraction, hydrolysis, and purification. Furthermore, it compensates for variations in instrument response, such as ion suppression effects in the mass spectrometer's ion source, leading to highly accurate and precise quantification.

Experimental Protocols

The quantification of 8-oxodG using this compound as an internal standard typically involves the following key steps: DNA extraction, enzymatic hydrolysis of DNA to its constituent deoxynucleosides, and subsequent analysis by LC-MS/MS.

Detailed Methodology for 8-oxodG Quantification

1. DNA Extraction and Purification:

-

DNA is isolated from cells or tissues using standard protocols or commercially available kits. It is crucial to minimize artifactual oxidation of guanine during this process. This can be achieved by including antioxidants and metal chelators, such as desferrioxamine and butylated hydroxytoluene, in the lysis and extraction buffers.

2. DNA Hydrolysis to Deoxynucleosides:

-

A known amount of the this compound internal standard is added to the purified DNA sample.

-

The DNA is then enzymatically digested to release the individual deoxynucleosides. A common and effective protocol is a one-step enzymatic hydrolysis:

-

Enzyme Mix: A cocktail of DNase I, phosphodiesterase I, and alkaline phosphatase in a Tris-HCl buffer (e.g., 80 mM Tris-HCl, 20 mM MgCl₂, pH 7.0).

-

Procedure: To 50 µg of DNA, add the enzyme mix and an antioxidant such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to a final concentration of approximately 1.5M to prevent in vitro oxidation.

-

Incubation: Incubate the mixture at 37°C for a minimum of 6 hours, or overnight, to ensure complete digestion. Some protocols may involve a sequential addition of enzymes with different incubation times. For example, an initial incubation with DNase I for 10 minutes, followed by the addition of phosphodiesterase I and alkaline phosphatase for a further 60 minutes.

-

3. Sample Clean-up (Optional but Recommended):

-

Following hydrolysis, the sample can be purified to remove enzymes and other interfering substances. This can be achieved through solid-phase extraction (SPE) or ultrafiltration.

4. LC-MS/MS Analysis:

-

The digested sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation: The deoxynucleosides are separated on a reverse-phase C18 column. A typical mobile phase consists of a gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile.

-

Mass Spectrometric Detection: The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode and set to perform multiple reaction monitoring (MRM). This highly specific detection method monitors the transition of the precursor ion to a specific product ion for both the analyte and the internal standard.

-

MRM Transitions:

-

8-oxodG: m/z 284.1 → 168.1 (corresponding to the protonated molecule fragmenting to the protonated 8-oxoguanine base)

-

[¹³C₁₀,¹⁵N₅]8-oxodG (from the internal standard): m/z 299.1 → 173.1 (corresponding to the protonated labeled molecule fragmenting to the protonated labeled 8-oxoguanine base)

-

-

5. Data Analysis:

-

The peak areas for both the endogenous 8-oxodG and the [¹³C₁₀,¹⁵N₅]8-oxodG internal standard are integrated.

-

A calibration curve is generated using known concentrations of unlabeled 8-oxodG and a fixed concentration of the internal standard.

-

The concentration of 8-oxodG in the sample is then calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve. The results are typically expressed as the number of 8-oxodG lesions per 10⁶ or 10⁷ unmodified deoxyguanosine residues.

Quantitative Data Presentation

The use of this compound in isotope dilution LC-MS/MS allows for highly sensitive and accurate quantification of 8-oxodG. The table below summarizes typical quantitative performance data from various studies.

| Parameter | Typical Value Range | Reference(s) |

| Limit of Detection (LOD) | 0.5 - 10 fmol on-column | [1] |

| Limit of Quantification (LOQ) | 1 - 25 fmol on-column | [2] |

| Recovery | 85% - 115% | [2] |

| Inter-day Precision (%RSD) | < 15% | [3] |

| Intra-day Precision (%RSD) | < 10% | [3] |

Note: The exact values can vary depending on the specific instrumentation, methodology, and matrix of the sample.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The quantification of 8-oxodG is not merely an analytical endpoint but provides crucial data for understanding cellular signaling in response to oxidative stress. The presence of 8-oxodG in DNA and its subsequent repair can trigger specific signaling cascades.

Caption: OGG1-mediated signaling pathway initiated by 8-oxodG.[4][5]

Caption: Experimental workflow for 8-oxodG quantification.[6][7][8]

Conclusion

This compound is an indispensable tool in molecular biology for the accurate and precise quantification of the oxidative DNA damage biomarker, 8-oxodG. Its use as an internal standard in isotope dilution LC-MS/MS provides the reliability required for demanding research and clinical applications. The detailed protocols and understanding of the associated signaling pathways outlined in this guide are intended to empower researchers and drug development professionals in their efforts to investigate the roles of oxidative stress in health and disease, and to develop novel therapeutic interventions. The robustness of this analytical approach ensures that the data generated is of the highest quality, forming a solid foundation for scientific discovery and innovation.

References

- 1. Simultaneous determination of 8-oxo-2'-deoxyguanosine and 8-oxo-2'-deoxyadenosine in DNA using online column-switching liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A serially coupled stationary phase method for the determination of urinary 8-oxo-7,8-dihydro-2′-deoxyguanosine by liquid chromatography ion trap tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled nucleoside, 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅. It details its chemical structure and properties, and explores its critical applications in advanced research, particularly in the fields of biomolecular NMR, mass spectrometry-based quantitative analysis, and metabolic studies. This document also includes detailed experimental protocols and workflows to facilitate its use in a laboratory setting.

Chemical Structure and Properties

2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ is a stable, non-radioactive, isotopically labeled version of the naturally occurring nucleoside, 2'-deoxyguanosine. In this molecule, all ten carbon atoms are replaced with their heavier isotope, carbon-13 (¹³C), and all five nitrogen atoms are replaced with nitrogen-15 (¹⁵N). This labeling results in a significant mass shift, making it an invaluable tool for a variety of analytical techniques.

The fundamental structure consists of a guanine base attached to a deoxyribose sugar moiety. The complete isotopic labeling provides a distinct mass signature and unique nuclear magnetic resonance properties, which are leveraged in its applications.

Table 1: Physicochemical Properties of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ and its Unlabeled Analog

| Property | 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ | 2'-Deoxyguanosine (Unlabeled) |

| Molecular Formula | ¹³C₁₀H₁₃¹⁵N₅O₄ | C₁₀H₁₃N₅O₄ |

| Molecular Weight | ~282.18 g/mol | 267.24 g/mol [1] |

| Appearance | White to off-white solid | White, crystalline powder |

| Storage Temperature | -20°C, protect from light | Room temperature |

| Isotopic Purity | Typically ≥98 atom % for both ¹³C and ¹⁵N | Not applicable |

| Chemical Purity | Typically ≥95-98% | ≥98% |

Key Applications in Research and Drug Development

The unique properties of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ make it a powerful tool in several areas of biomedical research and drug development.

Biomolecular NMR Spectroscopy

Isotopic labeling with ¹³C and ¹⁵N is a cornerstone of modern biomolecular NMR spectroscopy. It allows for the unambiguous assignment of resonances in complex spectra of DNA and DNA-protein complexes. The large one-bond ¹J(¹³C-¹⁵N), ¹J(¹³C-¹H), and ¹J(¹⁵N-¹H) coupling constants, along with the distinct chemical shifts of the labeled nuclei, are utilized in a variety of multidimensional NMR experiments (e.g., HSQC, HMBC) to elucidate the three-dimensional structure and dynamics of nucleic acids.

Quantitative Mass Spectrometry and DNA Damage Studies

2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS) to accurately quantify DNA adducts and oxidative damage products, such as 8-oxo-2'-deoxyguanosine (8-OHdG).[2][3] The known concentration of the spiked labeled standard allows for precise quantification of the endogenous, unlabeled analyte, correcting for sample loss during preparation and variations in instrument response. This is crucial in toxicology studies, cancer research, and in assessing the efficacy of drugs that target DNA.

Metabolic Labeling and Flux Analysis

In metabolic studies, cells or organisms can be grown in media containing ¹³C and ¹⁵N labeled precursors. The incorporation of these isotopes into newly synthesized DNA can be traced and quantified using mass spectrometry or NMR. This allows researchers to study DNA synthesis and repair pathways, and to understand how these processes are affected by drugs or disease states. This is particularly relevant in cancer research, where understanding the metabolic reprogramming of tumor cells is a key area of investigation.

Experimental Protocols

Quantification of 8-oxo-2'-deoxyguanosine in DNA by Isotope Dilution LC-MS/MS

This protocol outlines a general procedure for the quantification of 8-oxo-dG, a marker of oxidative DNA damage, using 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ as an internal standard.

Materials:

-

DNA sample (from cells or tissue)

-

2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ (as internal standard)

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS/MS system (Triple Quadrupole)

-

C18 reverse-phase HPLC column

Procedure:

-

DNA Isolation: Isolate genomic DNA from the biological sample using a standard DNA extraction kit or protocol.

-

DNA Quantification: Accurately determine the concentration of the isolated DNA using a spectrophotometer or fluorometer.

-

Internal Standard Spiking: Add a known amount of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ to the DNA sample. The amount should be comparable to the expected amount of endogenous 2'-deoxyguanosine.

-

Enzymatic Hydrolysis:

-

Denature the DNA by heating at 100°C for 3 minutes, followed by rapid cooling on ice.

-

Add nuclease P1 and incubate at 37°C for 1 hour to digest the DNA into individual deoxynucleosides.

-

Add alkaline phosphatase and incubate at 37°C for 1 hour to remove the 5'-phosphate group.

-

-

Sample Cleanup: Centrifuge the hydrolyzed sample to pellet any undigested material. The supernatant contains the mixture of deoxynucleosides.

-

LC-MS/MS Analysis:

-

Inject the supernatant onto the C18 column.

-

Separate the deoxynucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the unlabeled 2'-deoxyguanosine and 8-oxo-dG, and the labeled 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

-

Data Analysis: Calculate the concentration of 8-oxo-dG in the original DNA sample by comparing the peak area ratio of the unlabeled analyte to the labeled internal standard against a calibration curve.

General Protocol for 2D ¹H-¹³C HSQC NMR of a Labeled DNA Oligonucleotide

This protocol provides a general framework for acquiring a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum of a DNA oligonucleotide synthesized using 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ phosphoramidite.

Materials:

-

Lyophilized ¹³C,¹⁵N-labeled DNA oligonucleotide

-

NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

-

D₂O (99.9%)

-

NMR spectrometer with a cryoprobe

Procedure:

-

Sample Preparation:

-

Dissolve the lyophilized DNA sample in the NMR buffer to the desired concentration (typically 0.1-1.0 mM).

-

Add D₂O to a final concentration of 5-10% for the lock signal.

-

Transfer the sample to a high-quality NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the spectrometer and lock on the D₂O signal.

-

Tune and match the probe for ¹H, ¹³C, and ¹⁵N frequencies.

-

Optimize the shim currents to obtain a narrow and symmetrical water signal.

-

-

Acquisition of ¹H-¹³C HSQC Spectrum:

-

Load a standard 2D ¹H-¹³C HSQC pulse program.

-

Set the spectral widths for both the ¹H and ¹³C dimensions to cover the expected chemical shift ranges for the DNA sample.

-

Set the number of complex points in the direct (¹H) and indirect (¹³C) dimensions.

-

Set the number of scans per increment, the relaxation delay, and the acquisition time.

-

Calibrate the ¹H and ¹³C pulse widths.

-

Acquire the 2D spectrum.

-

-

Data Processing and Analysis:

-

Apply appropriate window functions (e.g., squared sine bell) in both dimensions.

-

Perform Fourier transformation.

-

Phase correct the spectrum in both dimensions.

-

Reference the chemical shifts (e.g., using an internal standard like DSS).

-

Analyze the resulting spectrum to identify correlations between directly bonded protons and carbons.

-

Visualizing Workflows and Pathways

Experimental Workflow for DNA Adduct Quantification

Caption: Workflow for DNA adduct analysis using isotope dilution mass spectrometry.

General Workflow for Biomolecular NMR

Caption: General workflow for biomolecular NMR studies of labeled DNA.

2'-Deoxyguanosine in Oxidative Stress and Ras Signaling

The oxidized form of 2'-deoxyguanosine, 8-hydroxy-2'-deoxyguanosine (8-OHdG), is not only a marker of oxidative DNA damage but is also implicated in cellular signaling pathways. Specifically, 8-OHdG has been shown to modulate the activity of the small GTPase Ras, a key regulator of cell proliferation, differentiation, and survival.[4] Imbalances in the cellular pool of deoxynucleotides, including 2'-deoxyguanosine triphosphate (dGTP), can also impact Ras signaling.[4][5]

Caption: Role of 8-OHdG in modulating the Ras signaling pathway.

Conclusion

2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ is an indispensable tool for modern biomedical research and drug development. Its applications in NMR spectroscopy provide high-resolution structural and dynamic information about nucleic acids and their complexes. In the realm of quantitative mass spectrometry, it enables highly accurate and precise measurements of DNA damage and modifications, which is critical for understanding disease pathogenesis and evaluating therapeutic interventions. As research continues to unravel the intricate roles of nucleic acids in cellular processes, the utility of isotopically labeled compounds like 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ will undoubtedly continue to expand.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 2’-Deoxy guanosine nucleotides alter the biochemical properties of Ras - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅: An Essential Tool for DNA Damage and Repair Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅, a stable isotope-labeled internal standard crucial for the accurate quantification of oxidative DNA damage. This document details commercially available sources, experimental protocols for its application, and the biological pathways it helps to elucidate.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ and its phosphate derivatives. The choice of supplier and product form will depend on the specific experimental requirements, such as the need for the nucleoside, monophosphate, or triphosphate form for various biochemical assays. The following table summarizes the key quantitative data from prominent commercial suppliers.

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Format |

| Sigma-Aldrich | 2′-Deoxyguanosine-¹³C₁₀,¹⁵N₅ 5′-monophosphate disodium salt solution | - | ≥98 atom % | ≥95% (CP) | 100 mM in 5mM Tris HCl / H₂O |

| Cambridge Isotope Laboratories, Inc. | 2′-Deoxyguanosine·H₂O (¹³C₁₀, 98%; ¹⁵N₅, 96-98%) | CNLM-3900-CA-PK | ¹³C, 98%; ¹⁵N, 96-98% | 95% | Neat (Solid) |

| MedChemExpress | 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ monohydrate | HY-113333S | - | >98% | Solid |

| Eurisotop | 2'-DEOXYGUANOSINE 5'-TRIPHOSPHATE, AMMONIUM SALT (¹³C₁₀, 98%; ¹⁵N₅, 96-98%) | CNLM-6221-CA | ¹³C, 98%; ¹⁵N, 96-98% | >90% (in solution) | Solution |

Core Application: Quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG)

The primary application of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ is as an internal standard for the accurate quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) by isotope dilution mass spectrometry. 8-oxo-dG is a major product of oxidative DNA damage and serves as a critical biomarker for oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. The use of a stable isotope-labeled internal standard is essential to correct for sample loss during extraction, purification, and analysis, as well as for variations in ionization efficiency in the mass spectrometer, thereby ensuring high accuracy and precision.

Experimental Protocol: Quantification of 8-oxo-dG in DNA by LC-MS/MS

This protocol outlines a general procedure for the quantification of 8-oxo-dG in a biological sample using 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ as an internal standard.

DNA Isolation

DNA must be isolated from cellular or tissue samples with care to prevent artifactual oxidation of guanine.

-

Reagents: DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit), antioxidants (e.g., deferoxamine).

-

Procedure:

-

Homogenize tissue or lyse cells according to the kit manufacturer's protocol.

-

Incorporate an antioxidant like deferoxamine into the lysis buffer to chelate metal ions and prevent in vitro oxidation.

-

Follow the manufacturer's instructions for DNA binding, washing, and elution.

-

Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).

-

DNA Hydrolysis

The isolated DNA is enzymatically digested to its constituent nucleosides.

-

Reagents:

-

2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ internal standard solution of known concentration.

-

Nuclease P1

-

Alkaline Phosphatase

-

Digestion Buffer (e.g., 20 mM sodium acetate, 10 mM magnesium chloride, pH 5.2).

-

-

Procedure:

-

To a known amount of isolated DNA (e.g., 10-50 µg), add a precise amount of the 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ internal standard.

-

Add Nuclease P1 and incubate at 37°C for 1-2 hours to digest the DNA into 3'-mononucleotides.

-

Adjust the pH to ~8.0 with a suitable buffer (e.g., Tris-HCl).

-

Add Alkaline Phosphatase and incubate at 37°C for another 1-2 hours to dephosphorylate the mononucleotides to nucleosides.

-

Terminate the reaction by adding a solvent like methanol or by heat inactivation.

-

Centrifuge the sample to pellet the enzymes and transfer the supernatant containing the nucleosides for analysis.

-

LC-MS/MS Analysis

The digested sample is analyzed by liquid chromatography-tandem mass spectrometry.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

LC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase (e.g., 2% to 50% B over 10 minutes).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

8-oxo-dG: m/z 284.1 → 168.1 (quantifier), m/z 284.1 → 140.1 (qualifier).

-

2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ (internal standard): m/z 299.1 → 183.1.

-

-

Optimize collision energies and other source parameters for maximum signal intensity.

-

Data Analysis and Quantification

-

Integrate the peak areas for the quantifier MRM transitions of both endogenous 8-oxo-dG and the ¹³C₁₀,¹⁵N₅-labeled internal standard.

-

Calculate the ratio of the peak area of endogenous 8-oxo-dG to the peak area of the internal standard.

-

Generate a calibration curve using known concentrations of unlabeled 8-oxo-dG standard spiked with the same amount of internal standard as the samples.

-

Determine the concentration of 8-oxo-dG in the original sample by interpolating the peak area ratio from the calibration curve.

-

Normalize the amount of 8-oxo-dG to the total amount of deoxyguanosine or total DNA in the sample.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the biological context and experimental process related to the use of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅.

Caption: 8-oxo-dG initiated Base Excision Repair pathway.

Caption: Experimental workflow for 8-oxo-dG quantification.

Conclusion

2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ is an indispensable tool for researchers in the fields of DNA damage and repair, toxicology, and drug development. Its use as an internal standard in isotope dilution mass spectrometry allows for the highly accurate and precise quantification of 8-oxo-dG, a key biomarker of oxidative stress. The methodologies outlined in this guide provide a framework for the successful application of this stable isotope-labeled compound in elucidating the mechanisms of DNA damage and the efficacy of therapeutic interventions.

A Technical Guide to the Isotopic Enrichment and Purity of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and purity of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅, a critical tool in biomedical research and drug development. This isotopically labeled nucleoside serves as an invaluable internal standard for mass spectrometry-based quantification of DNA damage and repair, and as a tracer for metabolic studies of DNA.

Quantitative Data Summary

The isotopic enrichment and chemical purity of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ are paramount for its utility as an internal standard and in tracer studies. High enrichment ensures a distinct mass shift from the unlabeled analogue, while high chemical purity prevents interference from contaminants. The following tables summarize typical quantitative data for commercially available 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅.

Table 1: Isotopic Enrichment

| Isotope | Atom % Enrichment (Typical) | Analytical Method |

| ¹³C | ≥ 98% | Mass Spectrometry (MS) |

| ¹⁵N | 96 - 98% | Mass Spectrometry (MS) |

Table 2: Chemical and Physical Purity

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 95% | High-Performance Liquid Chromatography (HPLC) |

| Physical Form | White to off-white solid | Visual Inspection |

| Solubility | Soluble in water | Visual Inspection |

Experimental Protocols

The determination of isotopic enrichment and purity, as well as the application of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ in research, involves a series of well-defined experimental protocols.

Determination of Isotopic Enrichment and Purity by Mass Spectrometry

Isotope dilution mass spectrometry is the gold standard for quantifying modified nucleosides, and it relies on the use of stable isotope-labeled internal standards. The same technique is used to verify the isotopic enrichment of the standard itself.

Protocol: LC-MS/MS Analysis of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅

-

Sample Preparation:

-

Prepare a stock solution of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ in a suitable solvent (e.g., water or methanol).

-

Prepare a series of dilutions to establish a calibration curve.

-

For the analysis of DNA samples, the DNA is first enzymatically hydrolyzed to its constituent deoxynucleosides.

-

-

Chromatography:

-

Utilize a reverse-phase HPLC column (e.g., C18) for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

The gradient is optimized to achieve baseline separation of 2'-deoxyguanosine from other nucleosides and potential contaminants.

-

-

Mass Spectrometry:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor the transition of the precursor ion (M+H)⁺ to a specific product ion for both the labeled and unlabeled 2'-deoxyguanosine.

-

For unlabeled 2'-deoxyguanosine: m/z 268 → 152

-

For 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅: m/z 283 → 167

-

-

The isotopic enrichment is calculated by comparing the peak areas of the labeled and any residual unlabeled species.

-

Synthesis and Purification

While the de novo chemical synthesis of isotopically labeled nucleosides is a complex multi-step process, enzymatic methods are commonly employed for the production of labeled DNA for subsequent analysis. For the preparation of the labeled 2'-deoxyguanosine standard itself, this is typically sourced from specialized chemical synthesis providers. A general protocol for the purification of nucleosides is as follows:

Protocol: HPLC Purification of Nucleosides

-

Column: A semi-preparative reverse-phase HPLC column is typically used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile is employed.

-

Detection: UV detection at 260 nm is used to monitor the elution of the nucleosides.

-

Fraction Collection: The fraction corresponding to the 2'-deoxyguanosine peak is collected.

-

Lyophilization: The collected fraction is lyophilized to obtain the purified solid product.

Visualizations: Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and biological pathways where 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ is utilized.

Caption: Experimental workflow for the use of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅.

A primary application of labeled 2'-deoxyguanosine is in the study of oxidative DNA damage and its repair. Oxidative stress can lead to the formation of 8-oxo-2'-deoxyguanosine (8-oxodG), a mutagenic lesion. The Base Excision Repair (BER) pathway is responsible for removing this type of damage.

Caption: Oxidative DNA damage and the Base Excision Repair pathway.

Stability and Storage of Labeled Deoxynucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability of labeled deoxynucleosides and outlines best practices for their storage and handling. Understanding the factors that influence the degradation of these critical reagents is paramount for ensuring the accuracy and reproducibility of experimental results in research and drug development.

Introduction to Deoxynucleoside Stability

Major Degradation Pathways

The two predominant chemical degradation pathways for deoxynucleosides are hydrolysis and oxidation.

Hydrolysis of the N-glycosidic Bond

The cleavage of the N-glycosidic bond, which links the deoxyribose sugar to the nucleobase, is a significant degradation pathway, particularly under acidic conditions. This process, known as depurination or depyrimidination, results in the formation of an abasic site and a free nucleobase. The rate of hydrolysis is highly dependent on pH and temperature. Purine deoxynucleosides are generally more susceptible to acid-catalyzed hydrolysis than pyrimidine deoxynucleosides.

Oxidation

Deoxynucleosides are vulnerable to oxidation by reactive oxygen species (ROS). The guanine base is particularly susceptible to oxidation due to its low reduction potential, often resulting in the formation of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a common marker of oxidative DNA damage. The deoxyribose sugar can also be oxidized, leading to strand breaks in DNA.

Figure 1. Major degradation pathways for deoxynucleosides.

Factors Influencing Stability and Recommended Storage

The stability of labeled deoxynucleosides is contingent on several environmental factors. Adherence to recommended storage conditions is critical for preserving their integrity.

Temperature

Temperature is a critical factor affecting the rate of chemical degradation. As a general rule, lower temperatures slow down degradation processes. For long-term storage, temperatures of -20°C or -80°C are recommended. Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is advisable to aliquot the deoxynucleoside solution into smaller, single-use volumes.

pH

The pH of the storage solution significantly impacts the stability of the N-glycosidic bond. Acidic conditions promote hydrolysis, while neutral to slightly alkaline pH (pH 7-8) is generally optimal for stability. Buffering the solution with a non-reactive buffer, such as TE (Tris-EDTA) buffer at pH 7.5, can help maintain a stable pH environment.

Light

Exposure to light, particularly UV light, can induce photodegradation. It is crucial to store labeled deoxynucleosides in amber or opaque vials to protect them from light. This is especially important for fluorescently labeled deoxynucleosides, as photobleaching can occur.

Nature of the Label

The type of label can also influence stability.

-

Isotopically Labeled Deoxynucleosides (e.g., 3H, 14C, 15N, 13C): While stable isotopes (13C, 15N) do not significantly alter the chemical stability, radioactive isotopes (3H, 14C) can undergo radioactive decay, leading to the formation of degradation products. For instance, multiply tritiated compounds may have different shelf lives and degradation profiles compared to their 14C-labeled counterparts.

-

Fluorescently Labeled Deoxynucleosides: Fluorescent dyes can be susceptible to photobleaching and oxidation. The hydrophobicity of the dye can also affect the overall stability of the conjugate. Some fluorescent labels may be more prone to degradation than others, and their stability should be considered when selecting a label for a particular application.

Quantitative Stability Data

The following tables summarize available quantitative data on the stability of deoxynucleosides under various conditions. It is important to note that specific degradation rates can vary depending on the exact conditions and the presence of other substances.

Table 1: Hydrolytic Stability of 2-chloro-2'-deoxyadenosine (2-CdA) [1]

| pH | Temperature (°C) | Half-life (T1/2) | Remaining 2-CdA after 6h |

| 1 | 37 | 0.37 hours | 2% (after 2h) |

| 2 | 37 | 1.6 hours | 13% |

| Neutral/Basic | 37-80 | Stable | Not specified |

Table 2: General Recommendations for Storage of Labeled Deoxynucleosides

| Storage Duration | Form | Temperature | Conditions |

| Short-term (weeks) | Solution | 4°C | In a sterile, buffered solution (pH 7-8), protected from light. |

| Long-term (months to years) | Lyophilized powder | -20°C or -80°C | Dry, dark, and under an inert atmosphere if possible. |

| Long-term (months to years) | Solution | -20°C or -80°C | Aliquoted in a sterile, buffered solution (pH 7-8), protected from light. Avoid freeze-thaw cycles. |

Experimental Protocols for Stability Assessment

Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods. These studies involve subjecting the labeled deoxynucleoside to stress conditions such as high temperature, extreme pH, oxidation, and photolysis.

Figure 2. General workflow for a forced degradation study.

Protocol for Forced Degradation Study

-

Sample Preparation: Prepare a stock solution of the labeled deoxynucleoside in a suitable solvent (e.g., water or a buffer).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at a specified temperature.

-

Oxidation: Treat the sample with 3% H2O2 at room temperature.

-

Thermal Degradation: Heat the sample solution at an elevated temperature (e.g., 70°C).

-

Photodegradation: Expose the sample to UV light (e.g., 254 nm) or a broad-spectrum light source.

-

-

Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC-UV or LC-MS/MS method.

HPLC-UV Method for Degradation Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at the λmax of the deoxynucleoside (typically around 260 nm).

-

Column Temperature: 25-30°C.

LC-MS/MS Method for Degradant Identification

-

Chromatography: Utilize the same or a similar HPLC method as described above, ensuring the mobile phase is compatible with mass spectrometry.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) in positive or negative mode.

-

Data Acquisition: Perform full scan MS to detect potential degradation products and tandem MS (MS/MS) on the parent ion and suspected degradant ions to obtain fragmentation patterns for structural elucidation.

Summary and Best Practices

To ensure the integrity and performance of labeled deoxynucleosides, the following best practices are recommended:

-

Storage: Store lyophilized powders at -20°C or -80°C. For solutions, aliquot into single-use volumes and store at -20°C or -80°C in a buffered solution (pH 7-8) protected from light.

-

Handling: Avoid repeated freeze-thaw cycles. When preparing solutions, use nuclease-free water and sterile techniques.

-

Quality Control: Periodically assess the purity of stored labeled deoxynucleosides, especially for long-term studies or when using older batches.

-

Documentation: Maintain detailed records of storage conditions, handling procedures, and any stability testing performed.

By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize the degradation of labeled deoxynucleosides, thereby enhancing the reliability and validity of their experimental outcomes.

References

The Gold Standard in DNA Damage Quantification: A Technical Guide to 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pivotal Role of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ in the Accurate Assessment of Oxidative DNA Damage.

This whitepaper provides a comprehensive overview of the application of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ as a stable isotope-labeled internal standard in DNA damage studies. It details its critical function in achieving accurate and reproducible quantification of DNA lesions, particularly the widely recognized biomarker of oxidative stress, 8-oxo-2'-deoxyguanosine (8-oxo-dG). This guide offers detailed experimental protocols, presents quantitative data in a comparative format, and visualizes key processes to support researchers in this field.

Introduction: The Imperative for Accurate DNA Damage Measurement

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a key contributor to the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and aging.[1][2] ROS can inflict damage upon cellular macromolecules, with DNA being a primary target. Of the various forms of oxidative DNA damage, 8-oxo-2'-deoxyguanosine (8-oxo-dG) is one of the most abundant and mutagenic lesions, making it a critical biomarker for assessing oxidative stress and its biological consequences.[1][2]

Accurate quantification of 8-oxo-dG is paramount for understanding disease mechanisms, evaluating the efficacy of therapeutic interventions, and assessing the genotoxic potential of chemical compounds. However, the analysis is challenging due to the low in vivo concentrations of 8-oxo-dG and the potential for artifactual oxidation of deoxyguanosine during sample preparation and analysis.[3][4]

The Role of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅: Ensuring Precision and Accuracy

To overcome these analytical hurdles, the use of a stable isotope-labeled internal standard in conjunction with isotope dilution mass spectrometry is considered the "gold standard."[3] 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅, a non-radioactive, isotopically enriched analog of 2'-deoxyguanosine, serves this exact purpose. By introducing a known quantity of this internal standard into a biological sample at the earliest stage of processing, it co-purifies with the endogenous analyte. This allows for the correction of any sample loss that may occur during the extensive extraction, hydrolysis, and purification steps.

The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) distinguishes between the naturally occurring analyte and the heavier internal standard based on their mass-to-charge ratios. This methodology, known as stable isotope dilution mass spectrometry (IDMS), provides unparalleled specificity, sensitivity, and accuracy in the quantification of DNA adducts.[3] Furthermore, the use of isotopically labeled standards like 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ can help monitor and control for artificial oxidation during sample workup.[3][5][6]

Quantitative Analysis of 8-oxo-dG: Comparative Data

The application of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ and other isotopically labeled standards has enabled the reliable measurement of 8-oxo-dG in a variety of biological matrices. The following tables summarize representative quantitative data from studies utilizing these highly accurate methods.

Table 1: Levels of 8-oxo-dG in Cellular DNA

| Cell/Tissue Type | Condition | 8-oxo-dG Level (lesions per 10⁶ dG) | Reference |

| Human Bronchoalveolar Cells (H358) | Basal | 0.22 ± 0.04 | [4] |

| Human Lung Adenocarcinoma (A549) | Basal | Similar to H358 | [4] |

| Mouse Hepatoma (Hepa-1c1c7) | Basal | Similar to H358 | [4] |

| Human HeLa Cells | Basal | Similar to H358 | [4] |

| Human Peripheral Blood Lymphocytes | Healthy Volunteers (n=156) | 1.57 ± 0.88 | [7] |

| Human Leukocytes | Healthy Controls (n=134) | 4.46 (median) | [8] |

| Human Leukocytes | Cancer Patients (n=179) | 4.93 (median) | [8] |

Table 2: Urinary Levels of 8-oxo-dG

| Population | Sample Size | 8-oxo-dG Level (ng/mg creatinine) | Reference |

| Healthy Non-Smokers | 48 | 1.72 (mean) | [5] |

| Healthy Smokers | 85 | 2.21 (mean) | [5] |

| Healthy Adults (BMI ≤ 25) | Meta-analysis | 3.9 (Geometric Mean) | [9][10] |

| Healthy Non-Smokers | 15 | 2.64 (mean) | [11] |

| Healthy Smokers | 15 | 3.92 (mean) | [11] |

Experimental Protocols

The following section provides a detailed methodology for the quantification of 8-oxo-dG in cellular DNA and urine using LC-MS/MS with a stable isotope-labeled internal standard.

Quantification of 8-oxo-dG in Cellular DNA

This protocol is a synthesis of methodologies described in the literature, emphasizing the prevention of artifactual oxidation.[4][7]

1. Materials and Reagents:

-

2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ (as precursor for labeled 8-oxo-dG standard if not commercially available)

-

[¹⁵N₅]-8-oxo-dG (or other suitable labeled internal standard)

-

DNAzol or other guanidine-based DNA isolation reagent

-

Deferoxamine (metal chelator)

-

Nuclease P1

-

Alkaline Phosphatase

-

Solid-Phase Extraction (SPE) C18 cartridges

-

LC-MS grade solvents (acetonitrile, methanol, water, formic acid)

2. DNA Isolation:

-

Homogenize cells or tissues in cold DNAzol containing deferoxamine to inhibit metal-catalyzed oxidation.

-

Follow the manufacturer's protocol for DNA precipitation with ethanol.

-

Wash the DNA pellet with ethanol to remove contaminants.

-

Resuspend the DNA in Chelex-treated water containing deferoxamine.

3. Enzymatic Hydrolysis:

-

Add a known amount of the [¹⁵N₅]-8-oxo-dG internal standard to the DNA sample.

-

Incubate the DNA with nuclease P1 to digest it into deoxynucleoside 3'-monophosphates.

-

Adjust the pH to 7.5-8.5 with Tris buffer.

-

Add alkaline phosphatase to dephosphorylate the nucleotides to deoxynucleosides.

-

Incubate to ensure complete digestion.

4. Sample Purification (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed DNA sample onto the cartridge.

-

Wash the cartridge with water to remove salts and other polar impurities.

-

Elute the deoxynucleosides with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

5. LC-MS/MS Analysis:

-

Reconstitute the dried sample in the initial mobile phase.

-

Inject the sample onto a C18 reversed-phase LC column.

-

Perform chromatographic separation using a gradient of aqueous formic acid and acetonitrile.

-

Analyze the eluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for both endogenous 8-oxo-dG and the [¹⁵N₅]-8-oxo-dG internal standard. For example, m/z 284 → 168 for 8-oxo-dG and m/z 289 → 173 for [¹⁵N₅]-8-oxo-dG.[11]

-

Quantify the amount of 8-oxo-dG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantification of 8-oxo-dG in Urine

This protocol is adapted from established methods for urinary biomarker analysis.[3][12]

1. Materials and Reagents:

-

[¹⁵N₅]-8-oxo-dG internal standard

-

LC-MS grade solvents (acetonitrile, water, formic acid)

-

Creatinine standard for normalization

2. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to pellet any precipitate.

-

Take an aliquot of the supernatant.

-

Add a known amount of the [¹⁵N₅]-8-oxo-dG internal standard.

-

Perform a simple protein precipitation/dilution by adding acetonitrile containing 0.1% formic acid.[12]

-

Vortex and centrifuge to pellet precipitated proteins.

3. LC-MS/MS Analysis:

-

Inject the supernatant directly onto the LC-MS/MS system.

-

Use a reversed-phase or HILIC column for chromatographic separation.

-

Employ a triple quadrupole mass spectrometer in positive ESI mode, monitoring the MRM transitions for 8-oxo-dG and its labeled internal standard.

-

Quantify 8-oxo-dG using a calibration curve prepared in a similar matrix.

-

Separately, determine the creatinine concentration in the urine sample (e.g., by a separate LC-MS/MS analysis or a colorimetric assay) to normalize the 8-oxo-dG values for variations in urine dilution.

Visualizing the Workflow and Biological Context

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the primary DNA repair pathway for 8-oxo-dG.

Caption: Experimental workflow for 8-oxo-dG quantification.

Caption: The Base Excision Repair (BER) pathway for 8-oxo-dG.

Conclusion

The use of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ and similar stable isotope-labeled internal standards has revolutionized the study of DNA damage. By enabling highly accurate and reproducible quantification of key biomarkers like 8-oxo-dG, these tools provide invaluable insights into the roles of oxidative stress in health and disease. The standardized protocols and methodologies outlined in this guide are intended to support the scientific community in conducting robust and reliable research, ultimately advancing the development of novel diagnostics and therapeutics for a wide range of human pathologies.

References

- 1. mdpi.com [mdpi.com]

- 2. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]

- 3. sfrbm.org [sfrbm.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 8-Oxo-2′-Deoxyguanosine as a Biomarker of Tobacco Smoking-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Oxo-2'-deoxyguanosine as a biomarker of tobacco-smoking-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]

An In-depth Technical Guide to Stable Isotope Labeling in Nucleic Acid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has emerged as an indispensable tool in nucleic acid research, providing unprecedented insights into the structure, dynamics, and function of DNA and RNA. By replacing naturally abundant light isotopes (e.g., ¹²C, ¹⁴N, ¹H) with their heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N, ²H), researchers can introduce a unique mass signature into nucleic acids. This "heavy" label allows for the differentiation and tracking of molecules in complex biological systems, enabling a wide array of applications from high-resolution structural studies to the elucidation of intricate metabolic pathways. This guide provides a comprehensive overview of the core principles, methodologies, and applications of stable isotope labeling in nucleic acid research, tailored for professionals in the field.

The power of stable isotope labeling lies in its ability to render specific molecules "visible" to analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] In NMR, the incorporation of ¹³C and ¹⁵N enhances spectral resolution and sensitivity, facilitating the study of nucleic acid structures and their interactions with other biomolecules.[3][4] In mass spectrometry, the mass shift introduced by the heavy isotopes allows for precise quantification of nucleic acids and their modifications, as well as the identification of interacting partners.[5][6]

This technical guide will delve into the various strategies for introducing stable isotopes into nucleic acids, including metabolic labeling, in vitro enzymatic synthesis, and chemical synthesis. It will provide detailed experimental protocols for key techniques, summarize critical quantitative data, and visualize complex workflows and pathways to provide a practical resource for researchers and drug development professionals.

Core Principles of Stable Isotope Labeling

The fundamental principle of stable isotope labeling is the substitution of an atom with its heavier, non-radioactive isotope. These isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H or D), and Oxygen-18 (¹⁸O), possess the same chemical properties as their lighter counterparts but have a greater mass due to the presence of additional neutrons.[1] This mass difference is the key to their utility as tracers and probes in biological research.

The choice of isotope depends on the specific application. ¹³C and ¹⁵N are the most commonly used isotopes for labeling nucleic acids for NMR and MS studies due to their significant mass difference and the fact that carbon and nitrogen are integral components of the nucleobases and the sugar-phosphate backbone.[1][7] Deuterium is often used to simplify ¹H NMR spectra by replacing protons, thereby reducing spectral crowding.[7]

Labeling Strategies

There are three primary strategies for incorporating stable isotopes into nucleic acids:

-

Metabolic Labeling: This in vivo approach involves growing cells or organisms in a medium where the sole source of a particular element is its heavy isotope. For example, bacteria can be grown in a medium containing [¹³C]-glucose and [¹⁵N]-ammonium chloride, leading to the uniform incorporation of these heavy isotopes into all newly synthesized biomolecules, including DNA and RNA.[8] This method is particularly useful for producing uniformly labeled nucleic acids for structural studies.

-

Enzymatic Synthesis (In Vitro): This is a highly versatile method for producing isotopically labeled RNA. It typically involves the in vitro transcription of a DNA template using a bacteriophage RNA polymerase (e.g., T7, T3, or SP6) and isotopically labeled ribonucleoside triphosphates (NTPs).[9][10] This method allows for the production of uniformly or selectively labeled RNA molecules with high efficiency. Similarly, labeled DNA can be synthesized using DNA polymerases and labeled deoxyribonucleoside triphosphates (dNTPs).

-

Chemical Synthesis: This method offers the highest degree of control over the placement of isotopic labels. It involves the solid-phase synthesis of oligonucleotides using phosphoramidite chemistry, where specific positions in the nucleobase or sugar can be selectively labeled.[11][12][13] This site-specific labeling is invaluable for detailed NMR studies of nucleic acid structure and dynamics.

Data Presentation: Quantitative Overview

The efficiency of isotopic enrichment and the sensitivity of detection are critical parameters in stable isotope labeling experiments. The following tables summarize key quantitative data for various labeling and detection methods.

| Labeling Method | Organism/System | Isotope Source | Typical Isotopic Enrichment | Reference |

| Metabolic Labeling | E. coli | ¹³C-glucose, ¹⁵NH₄Cl | >98% for both ¹³C and ¹⁵N | [8] |

| Metabolic Labeling | Mammalian Cells (SILAC) | ¹³C₆-Arginine, ¹³C₆-Lysine | >97% | [7] |

| In Vitro Transcription | T7 RNA Polymerase | ¹³C, ¹⁵N-NTPs | >95% | [4] |

Table 1: Isotopic Enrichment Levels for Common Labeling Methods. This table provides an overview of the typical isotopic enrichment levels that can be achieved using different labeling strategies.

| Analytical Technique | Nucleic Acid Type | Isotope(s) | Detection Limit | Reference |

| Mass Spectrometry (LC-MS/MS) | DNA/RNA | ¹³C | 1.5 atom % ¹³C above natural abundance with 1 ng loading | [14] |

| Mass Spectrometry (LC-MS/MS) | DNA | ¹⁵N | 1 adduct in 10⁹–10¹⁰ nucleotides (with <10 µg DNA) | [5] |

| NMR Spectroscopy | RNA | ¹³C, ¹⁵N | ~0.1-1 µmol for structural studies | [15] |

| NMR Spectroscopy | RNA | ¹³C | 0.5 ppm linewidth for a 26mer RNA | [16] |

Table 2: Detection Limits of Labeled Nucleic Acids. This table summarizes the typical detection limits for stable isotope-labeled nucleic acids using mass spectrometry and NMR spectroscopy.

Mandatory Visualizations

Experimental Workflows & Signaling Pathways

Caption: Overview of stable isotope labeling workflows.

Caption: DNA Stable Isotope Probing (DNA-SIP) workflow.

Caption: SILAC workflow for RNA-binding protein identification.

Experimental Protocols

Protocol 1: In Vitro Transcription of Uniformly ¹³C, ¹⁵N-Labeled RNA

This protocol describes the synthesis of uniformly labeled RNA using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

[¹³C, ¹⁵N]-labeled rNTPs (ATP, GTP, CTP, UTP)

-

T7 RNA Polymerase

-

Transcription Buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

-

Purification supplies (e.g., spin column or LiCl)

Methodology:

-

Reaction Setup: In a nuclease-free tube, combine the following components at room temperature in the specified order:

-

Nuclease-free water to a final volume of 100 µL

-

10 µL of 10X Transcription Buffer

-

2 µL of each [¹³C, ¹⁵N]-rNTP (100 mM stock)

-

1 µg of linearized DNA template

-

1 µL of RNase Inhibitor

-

2 µL of T7 RNA Polymerase (50 U/µL)

-

-

Incubation: Mix gently and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

-

Purification: Purify the transcribed RNA using a spin column purification kit or by LiCl precipitation.[17][18]

-

Spin Column: Follow the manufacturer's protocol.

-

LiCl Precipitation: Add 0.5 volumes of 7.5 M LiCl, mix, and incubate at -20°C for at least 30 minutes. Centrifuge at high speed to pellet the RNA. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.[17]

-

-

Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer (A₂₆₀). Assess the integrity and purity of the RNA by denaturing polyacrylamide gel electrophoresis (PAGE).

Protocol 2: DNA Stable Isotope Probing (DNA-SIP) of Soil Microorganisms

This protocol outlines the general steps for performing a DNA-SIP experiment to identify active microorganisms in a soil sample.[17][18][19][20]

Materials:

-

Soil sample

-

¹³C-labeled substrate (e.g., [¹³C]-glucose)

-

¹²C-unlabeled substrate (for control)

-

DNA extraction kit suitable for soil

-

Cesium chloride (CsCl)

-

Gradient buffer (e.g., TE buffer)

-

Ultracentrifuge with a vertical or near-vertical rotor

-

Syringe pump or peristaltic pump for fractionation

-

Refractometer

Methodology:

-

Microcosm Setup and Incubation:

-

Set up replicate microcosms with the soil sample.

-

To the experimental microcosms, add the ¹³C-labeled substrate.

-

To the control microcosms, add the ¹²C-unlabeled substrate.

-

Incubate the microcosms under conditions that mimic the natural environment for a period sufficient for substrate assimilation and DNA replication.[18]

-

-

DNA Extraction: Extract total DNA from the soil samples using a suitable kit, ensuring high purity and yield.

-

Density Gradient Ultracentrifugation:

-

Prepare a CsCl solution with a specific density (e.g., 1.725 g/mL) in gradient buffer.

-

Add the extracted DNA to the CsCl solution and transfer to ultracentrifuge tubes.

-

Centrifuge at high speed (e.g., >150,000 x g) for an extended period (e.g., >40 hours) to form a density gradient.[17]

-

-

Gradient Fractionation:

-

Carefully remove the tubes from the ultracentrifuge.

-

Fractionate the gradient by displacing the solution from the bottom of the tube using a dense solution (e.g., sterile water) and a pump, collecting small fractions (e.g., 200-500 µL).

-

-

Analysis of Fractions:

-

Measure the refractive index of each fraction to determine its buoyant density.

-

Precipitate the DNA from each fraction (e.g., using isopropanol).

-

Quantify the DNA in each fraction.

-

Identify the "heavy" (¹³C-labeled) and "light" (¹²C-unlabeled) DNA fractions by comparing the DNA distribution between the labeled and control gradients.

-

-

Downstream Analysis: Analyze the DNA from the heavy fractions using techniques such as 16S rRNA gene sequencing to identify the microorganisms that assimilated the labeled substrate.

Protocol 3: Chemical Synthesis of a Site-Specifically Labeled DNA Oligonucleotide

This protocol provides a simplified overview of the solid-phase synthesis of a DNA oligonucleotide with a site-specific ¹³C label using phosphoramidite chemistry.[11][12][13]

Materials:

-

DNA synthesizer

-

Controlled pore glass (CPG) solid support pre-functionalized with the 3'-terminal nucleoside

-

Standard and ¹³C-labeled phosphoramidites

-

Activator (e.g., tetrazole)

-

Capping reagents (e.g., acetic anhydride)

-

Oxidizing agent (e.g., iodine solution)

-

Deblocking agent (e.g., trichloroacetic acid)

-

Cleavage and deprotection solution (e.g., concentrated ammonia)

-

HPLC for purification

Methodology:

The synthesis cycle consists of four main steps that are repeated for each nucleotide addition:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using an acid, exposing the 5'-hydroxyl group.

-

Coupling: The desired phosphoramidite (either standard or ¹³C-labeled) is activated and coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a strong base.

-

Purification: The final product is purified by high-performance liquid chromatography (HPLC).

Conclusion

Stable isotope labeling is a powerful and versatile technology that has revolutionized our ability to study nucleic acids. From atomic-resolution structural determination by NMR to the tracking of metabolic pathways and the identification of protein-nucleic acid interactions by mass spectrometry, the applications of stable isotopes are vast and continue to expand. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively implement these techniques in their own research endeavors. As analytical instrumentation continues to improve in sensitivity and resolution, the future of stable isotope labeling in nucleic acid research promises even more profound discoveries into the fundamental molecules of life.

References

- 1. researchgate.net [researchgate.net]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 10. RNA in vitro transcription and purification [bio-protocol.org]

- 11. atdbio.com [atdbio.com]

- 12. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 13. biotage.com [biotage.com]

- 14. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. neb.com [neb.com]

- 18. neb.com [neb.com]

- 19. promega.jp [promega.jp]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅: Physical and Chemical Characteristics for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of the isotopically labeled nucleoside, 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅. This document is intended to be a valuable resource for researchers and professionals engaged in drug development, metabolic studies, and in-depth analytical chemistry, particularly in the fields of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The inclusion of stable isotopes in 2'-Deoxyguanosine allows for precise tracking and quantification in complex biological systems.

Core Physical and Chemical Properties

The fundamental properties of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ are summarized below. Data for the non-labeled 2'-Deoxyguanosine are provided for comparative purposes, as the physical properties are expected to be very similar.

| Property | 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ | 2'-Deoxyguanosine (for comparison) |

| Molecular Formula | ¹³C₁₀H₁₃¹⁵N₅O₄ | C₁₀H₁₃N₅O₄ |

| Molecular Weight | 282.13 g/mol [1] | 267.24 g/mol [2] |

| Appearance | White crystalline powder[3] | White crystalline powder[3] |

| Melting Point | Not explicitly available | >300 °C (decomposes) |

| Solubility | Data not explicitly available | - Water: 25 mg/mL (clear to slightly hazy)- DMSO: 53 mg/mL[4]- 1 M NH₄OH: 50 mg/mL (clear, colorless)- Methanol, Ethanol: Soluble[3]- 0.1 M HCl: 10 mg/mL[5] |

| Isotopic Purity | ≥98 atom % ¹³C, 96-98 atom % ¹⁵N[1] | Not Applicable |

Spectroscopic Characteristics

Spectroscopic analysis is critical for the structural elucidation and quantification of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹³C and ¹⁵N NMR spectra for the fully labeled 2'-Deoxyguanosine are not publicly available, data for the unlabeled compound from the PubChem database serves as a reference for expected chemical shifts. The presence of ¹³C and ¹⁵N isotopes will lead to the observation of carbon-nitrogen and carbon-carbon couplings, providing rich structural information.

¹H NMR Spectral Data of 2'-Deoxyguanosine (600 MHz, in Water, pH 7.01) [6]

| Chemical Shift (ppm) | Intensity |

| 7.97 | 100.00 |

| 6.29 | 23.41 |

| 6.28 | 42.22 |

| 6.27 | 24.19 |

| 4.62 | 24.85 |

| 4.62 | 22.81 |

| 4.62 | 10.86 |

| 4.61 | 25.23 |

| 4.60 | 13.92 |

| 4.13 | 13.85 |

| 4.12 | 36.51 |

| 4.12 | 32.94 |

| 4.11 | 17.87 |

| 3.83 | 16.79 |

| 3.82 | 18.18 |

| 3.81 | 34.61 |

| 3.80 | 35.25 |

| 3.77 | 32.65 |

| 3.76 | 32.85 |

| 3.75 | 16.68 |

| 3.74 | 16.36 |

| 2.79 | 11.09 |

| 2.78 | 17.10 |

| 2.77 | 23.04 |

| 2.76 | 20.25 |

| 2.75 | 12.98 |

| 2.52 | 15.64 |

| 2.52 | 13.71 |

| 2.51 | 16.93 |

| 2.51 | 15.59 |

| 2.50 | 13.11 |

| 2.49 | 13.75 |

| 2.49 | 13.61 |

| 2.48 | 12.34 |

¹³C NMR Spectral Data of 2'-Deoxyguanosine

Although a complete dataset for the labeled compound is unavailable, the ¹H-¹³C HSQC data for unlabeled 2'-deoxyguanosine provides insight into the carbon chemical shifts.[6]

| Chemical Shift (ppm) (¹H:¹³C) |

| 7.99 : 140.41 |

| 6.28 : 86.64 |

| 4.62 : 73.86 |

| 4.12 : 89.94 |

| 3.82 : 64.48 |

| 3.76 : 64.48 |

| 2.78 : 41.39 |

| 2.51 : 41.32 |

Metabolic Pathway of 2'-Deoxyguanosine

2'-Deoxyguanosine is a key intermediate in the purine salvage pathway. This pathway allows cells to recycle purine bases from the degradation of nucleic acids, which is more energy-efficient than de novo synthesis. The following diagram illustrates the central role of 2'-deoxyguanosine in this metabolic process.

References

- 1. 2â²-Deoxyguanosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3900-CA-25 [isotope.com]

- 2. 2'-Deoxyguanosine | 961-07-9 [amp.chemicalbook.com]

- 3. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. glpbio.com [glpbio.com]

- 6. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Deoxyguanosine (dG) is a fundamental component of DNA. Its quantification is crucial in various biomedical research areas, including the study of DNA damage, repair mechanisms, and the analysis of DNA adducts formed from exposure to carcinogens. Accurate and precise measurement of dG and its modified forms in biological matrices is essential for understanding the mechanisms of mutagenesis and carcinogenesis.

Stable isotope-labeled internal standards are critical for achieving high accuracy and precision in quantitative mass spectrometry. 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ is an ideal internal standard for the quantification of dG and its adducts via isotope dilution mass spectrometry (IDMS). Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for distinct detection. This document provides a detailed protocol for the use of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ as an internal standard in LC-MS/MS-based applications.

Key Applications

-

Quantification of Unmodified Deoxyguanosine: Essential for normalizing the levels of DNA adducts and oxidative damage markers.

-

Biomarker of DNA Damage: Used in the analysis of various dG adducts, which are biomarkers of exposure to endogenous and exogenous genotoxic agents. For instance, acetaldehyde, a metabolite of alcohol, reacts with dG to form N²-ethylidenedeoxyguanosine (N²-ethylidene-dGuo), a significant DNA adduct.[1][2]

-

Oxidative Stress Studies: While this internal standard is for the unmodified nucleoside, it is used in conjunction with labeled standards for oxidized derivatives like 8-hydroxy-2'-deoxyguanosine (8-OHdG) to assess oxidative DNA damage.[3][4][5][6]

Signaling Pathway: Formation of Acetaldehyde-DNA Adducts

The following diagram illustrates the pathway leading to the formation of the N²-ethylidene-dGuo adduct, a key biomarker in alcohol-related cancer research.

Caption: Metabolic activation of ethanol to acetaldehyde and subsequent formation of the N²-ethylidene-dGuo DNA adduct.

Experimental Workflow for DNA Adduct Quantification

The following diagram outlines the general workflow for quantifying DNA adducts using 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ as an internal standard.

Caption: General experimental workflow for DNA adduct quantification using an internal standard.

Detailed Experimental Protocol

This protocol is a composite based on methodologies described in the literature for the analysis of dG and its adducts.[3][4][5][7]

1. Materials and Reagents

-

2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ (Internal Standard, IS)

-

DNA isolation kit (e.g., Qiagen DNeasy)

-

Enzymes for DNA hydrolysis: DNase I, Nuclease P1, Alkaline Phosphatase

-

Solvents: HPLC-grade water, acetonitrile, methanol, formic acid

-

Solid Phase Extraction (SPE) cartridges (if required)

-

Ultrafiltration units (e.g., 10 kDa MWCO)

2. Preparation of Standards

-

Internal Standard Stock Solution: Prepare a stock solution of 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ in HPLC-grade water (e.g., 1 mg/mL). Aliquot and store at -20°C or below. Protect from light.

-

Working Internal Standard Solution: Dilute the stock solution to the desired concentration (e.g., 10 pmol/µL) with HPLC-grade water.

-

Calibration Curve Standards: Prepare a series of calibration standards containing a fixed amount of the internal standard and varying concentrations of unlabeled 2'-deoxyguanosine.

3. Sample Preparation

-

DNA Isolation: Isolate genomic DNA from the biological matrix of interest (e.g., tissues, cells) using a commercial DNA isolation kit according to the manufacturer's instructions. Quantify the isolated DNA using UV spectroscopy.

-

Internal Standard Spiking: Add a known amount of the 2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ working solution to the DNA sample prior to hydrolysis. This accounts for variability during sample processing.

-

Enzymatic Hydrolysis:

-

Sample Clean-up:

4. LC-MS/MS Analysis

-

Chromatography:

-

Column: A reversed-phase C18 column or a HILIC column is typically used for separation.[3][8][9]

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a standard analytical column).[8]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Unlabeled dG: Monitor the transition from the precursor ion [M+H]⁺ to a specific product ion (e.g., m/z 268 -> 152).[4]

-

2'-Deoxyguanosine-¹³C₁₀,¹⁵N₅ (IS): Monitor the corresponding transition for the labeled standard (e.g., m/z 283 -> 167, assuming full labeling). The exact masses will depend on the isotopic purity.

-

-

5. Data Analysis and Quantification

-

Integrate the peak areas for both the unlabeled dG and the labeled internal standard (IS) from the MRM chromatograms.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled dG standards.

-

Determine the concentration of dG in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The amount of DNA adducts can be expressed relative to the total amount of dG in the sample (e.g., adducts per 10⁸ dG).

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of dG and its modified forms using isotope dilution LC-MS/MS. The values are representative and may vary depending on the specific analyte, matrix, and instrumentation.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.01 - 0.07 µg/L | [4][8] |

| Limit of Quantification (LOQ) | 0.05 - 0.21 µg/L | [4][8] |

| Linearity (R²) | ≥ 0.99 | [9] |

| Recovery | 92% - 106% | [8] |

| Precision (CV) | < 15% | [9] |

Conclusion